molecular formula C9H10BrNO B13031342 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one

1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one

Cat. No.: B13031342
M. Wt: 228.09 g/mol
InChI Key: WRMNKPHDGADNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to a methylpropanone group. It is a significant intermediate in organic synthesis and has various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the continuous flow metalation of a methylpyridine precursor, which is then reacted with bromine to form the desired compound . This method allows for precise control over reaction conditions, including temperature and concentration, ensuring high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one often employs large-scale continuous flow reactors. These reactors provide enhanced safety, scalability, and reproducibility compared to traditional batch processes. The use of flow microreactor technology has revolutionized the synthesis of such reactive intermediates, allowing for efficient and controlled production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-one is unique due to its specific combination of the bromopyridine and methylpropanone groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3

InChI Key

WRMNKPHDGADNLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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